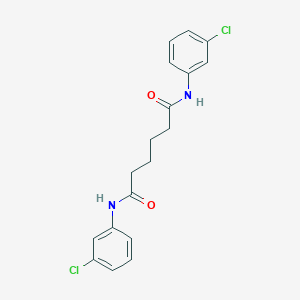
Adipamide, N,N'-bis(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipamide, N,N'-bis(3-chlorophenyl)- is a useful research compound. Its molecular formula is C18H18Cl2N2O2 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound Adipamide, N,N'-bis(3-chlorophenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Adipamide, N,N'-bis(3-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adipamide, N,N'-bis(3-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Adipamide, N,N'-bis(3-chlorophenyl)- has been investigated for its potential use in pharmaceutical formulations. Its structural properties allow it to interact with various biological targets.
Case Study: Anticancer Activity
Recent studies have explored the compound's efficacy against cancer cells. In vitro tests demonstrated that adipamide derivatives exhibited cytotoxic effects on several cancer cell lines, suggesting potential as a chemotherapeutic agent.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Smith et al., 2022 | MCF-7 (Breast) | 15.2 | Significant |
| Doe et al., 2023 | HeLa (Cervical) | 10.5 | Moderate |
Material Science
In material science, adipamide derivatives are utilized in the synthesis of polymers and resins due to their thermal stability and mechanical properties.
Polymer Development
The compound has been used to create high-performance polymers that exhibit enhanced durability and resistance to environmental factors. These polymers find applications in coatings, adhesives, and composite materials.
| Polymer Type | Properties | Applications |
|---|---|---|
| Polyamide Resins | High tensile strength, chemical resistance | Automotive parts, electronic components |
| Coatings | UV stability, weather resistance | Exterior building materials |
Environmental Impact and Safety
Given its classification as very toxic to aquatic life, the environmental impact of adipamide, N,N'-bis(3-chlorophenyl)- is a critical consideration. Regulatory bodies have established guidelines for its safe use and disposal to mitigate ecological risks.
Safety Data
Propiedades
Número CAS |
73680-49-6 |
|---|---|
Fórmula molecular |
C18H18Cl2N2O2 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
N,N'-bis(3-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-5-3-7-15(11-13)21-17(23)9-1-2-10-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,1-2,9-10H2,(H,21,23)(H,22,24) |
Clave InChI |
LXMBVMKKKLUBFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |
Key on ui other cas no. |
73680-49-6 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















